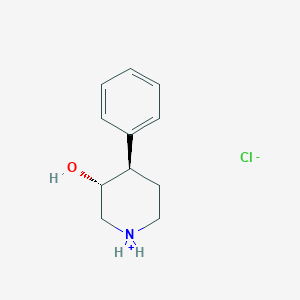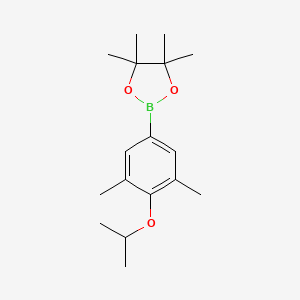
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and is substituted with a phenyl group that has additional methyl and propan-2-yloxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. One common method is:
Starting Materials: 3,5-dimethyl-4-propan-2-yloxy-phenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions.
Catalysts: A base such as potassium carbonate (K₂CO₃) may be used to facilitate the reaction.
Procedure: The phenylboronic acid derivative is mixed with pinacol and the base in the solvent, and the mixture is heated to reflux. After completion, the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. Automation and rigorous control of reaction parameters ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkene products.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).
Solvents: Toluene, THF, or dimethylformamide (DMF).
Major Products
Biaryls: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Formed upon oxidation or hydrolysis.
科学的研究の応用
Chemistry
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Synthesis: Used in the preparation of ligands for catalysis.
Biology and Medicine
Drug Development: Utilized in the synthesis of biologically active compounds.
Diagnostic Tools: Boronic esters can be used in the development of sensors for detecting sugars and other biomolecules.
Industry
Material Science: Employed in the creation of polymers and advanced materials.
Agriculture: Used in the synthesis of herbicides and pesticides.
作用機序
The primary mechanism by which 4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
Pinacolborane: Another boronic ester with a different substituent pattern.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the additional methyl and propan-2-yloxy groups.
Uniqueness
4,4,5,5-Tetramethyl-2-(3,5-dimethyl-4-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the propan-2-yloxy group can provide steric hindrance and electronic effects that differentiate it from simpler boronic esters.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
特性
IUPAC Name |
2-(3,5-dimethyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-11(2)19-15-12(3)9-14(10-13(15)4)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNOAOAKQTVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
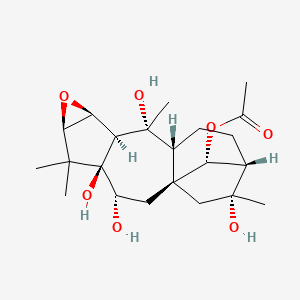
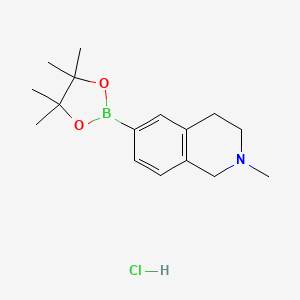
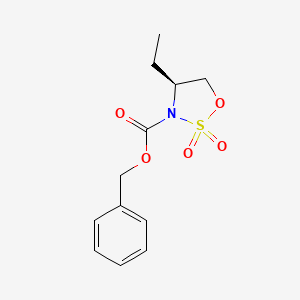
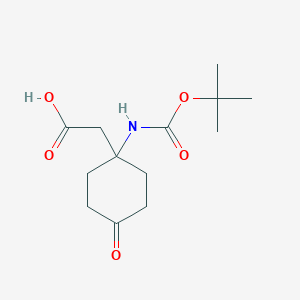
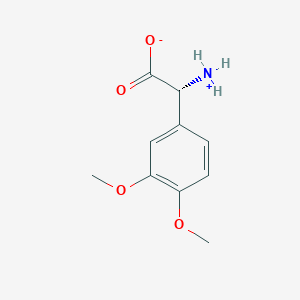
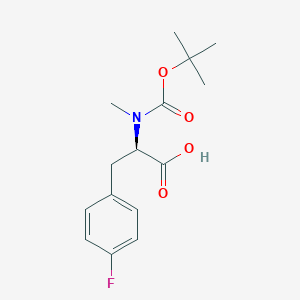
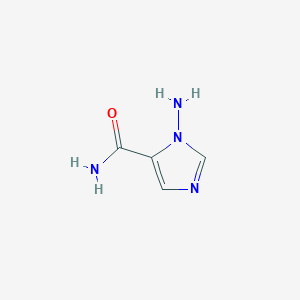
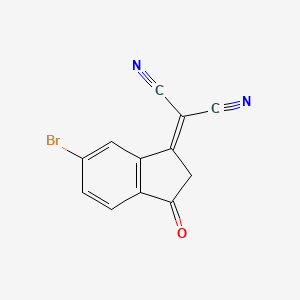
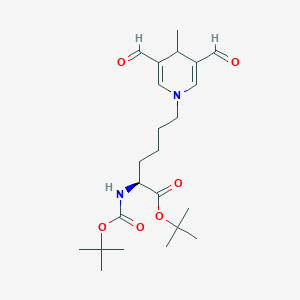
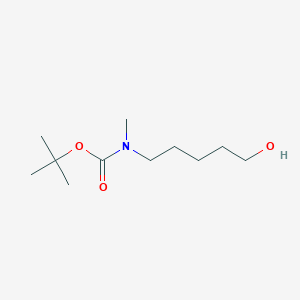
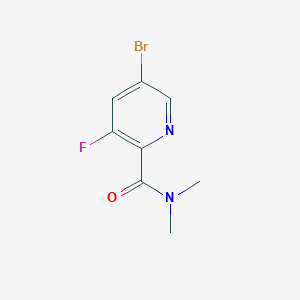
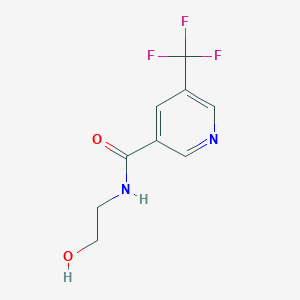
![(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B8096666.png)
